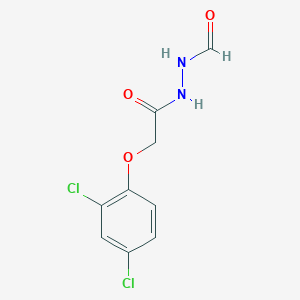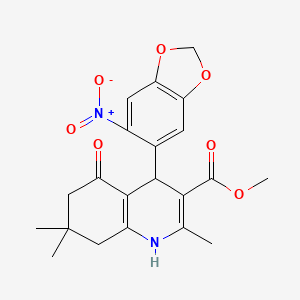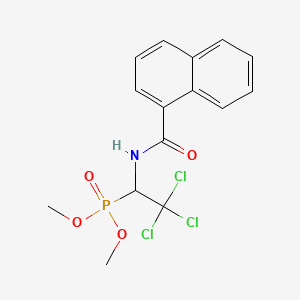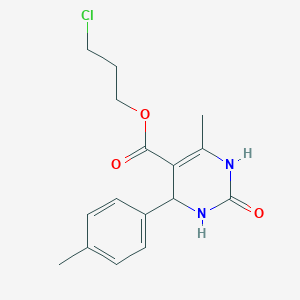
2-(2,4-dichlorophenoxy)-N'-formylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide is an organic compound that belongs to the class of hydrazides It is derived from 2,4-dichlorophenoxyacetic acid, a well-known herbicide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-formylacetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by formylation. The reaction conditions often include:
Reagents: 2,4-dichlorophenoxyacetic acid, hydrazine hydrate, formic acid.
Solvents: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle larger volumes of reactants.
Continuous flow systems: For efficient mixing and reaction control.
Purification: Techniques such as crystallization or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the phenoxy ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-formylacetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: The parent compound, widely used as a herbicide.
2,4-Dichlorophenol: A degradation product of 2,4-dichlorophenoxyacetic acid.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar structure and properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-formylacetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H8Cl2N2O3 |
|---|---|
Molekulargewicht |
263.07 g/mol |
IUPAC-Name |
N-[[2-(2,4-dichlorophenoxy)acetyl]amino]formamide |
InChI |
InChI=1S/C9H8Cl2N2O3/c10-6-1-2-8(7(11)3-6)16-4-9(15)13-12-5-14/h1-3,5H,4H2,(H,12,14)(H,13,15) |
InChI-Schlüssel |
DUZNPLQBCZZKQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[2,2,2-trichloro-1-(furan-2-carbonylamino)ethyl]carbamothioylamino]benzoate](/img/structure/B11706486.png)

![N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11706503.png)


![N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11706523.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)
![2-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11706535.png)


![2-bromo-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B11706548.png)

![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B11706554.png)
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
